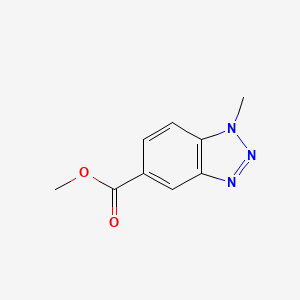

Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate

Overview

Description

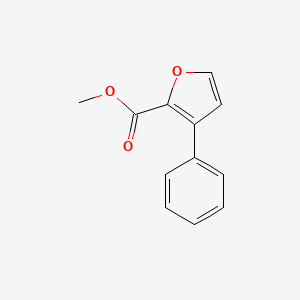

“Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” is a chemical compound with the CAS Number: 113053-50-2 . It has a molecular weight of 177.16 . The IUPAC name for this compound is methyl 1H-1,2,3-benzotriazole-5-carboxylate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7N3O2/c1-13-8(12)5-2-3-6-7(4-5)10-11-9-6/h2-4H,1H3, (H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” has a boiling point of 413.6±18.0 C at 760 mmHg and a melting point of 169 C .Scientific Research Applications

Biotransformation in Wastewater Treatment

Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate, as part of the benzotriazole family, has been studied for its biotransformation in wastewater treatment processes. Studies have shown that benzotriazoles are partially persistent in conventional wastewater treatment and are transformed into various products like 1H-benzotriazole-5-carboxylic acid (Huntscha et al., 2014).

Occurrence and Removal in Water Cycles

Research has also focused on the occurrence and removal of benzotriazoles, including this compound, in municipal wastewater and the broader water cycle. These studies have revealed varying levels of elimination in wastewater treatment plants and the presence of benzotriazoles in surface waters (Reemtsma et al., 2010).

Microwave-Assisted Solvent-Free Synthesis

The compound has been involved in studies exploring microwave-assisted solvent-free synthesis methods. These methods are used to create derivatives of benzotriazoles, indicating its role in facilitating new chemical synthesis approaches (Malekdar et al., 2014).

Synthesis of Antifungal and Antibacterial Agents

This compound has been utilized in the synthesis of compounds with potential antifungal and antibacterial properties. This includes the synthesis of various derivatives that have been evaluated for their activity against a range of pathogens (Shukla & Srivastava, 2008).

Peptide Coupling in Biochemical Applications

The compound has been a subject in the development of peptide coupling methods. These studies have looked at the coupling of conjugated carboxylic acids with methyl ester amino acids, demonstrating its importance in biochemical synthesis and enzymatic substrates (Brunel et al., 2005).

Synthesis of Phytoalexin Analogs

Research has also explored its role in the synthesis of phytoalexin analogs, indicating its significance in the development of compounds that can potentially enhance plant resistance to pathogens (Yamada et al., 2001).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate is a benzotriazole derivative Benzotriazole derivatives have been reported to have potential inhibitory effects on protease enzymes such as chymotrypsin, trypsin, and papain .

Mode of Action

Benzotriazole derivatives are known to interact with their targets (protease enzymes) and inhibit their activity

Biochemical Pathways

Given its potential inhibitory effect on protease enzymes , it can be inferred that it may affect the pathways involving these enzymes. Proteases play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis. Therefore, the inhibition of these enzymes can have significant downstream effects.

Result of Action

Given its potential inhibitory effect on protease enzymes , it can be inferred that it may alter the normal functioning of these enzymes, leading to changes at the cellular level.

Action Environment

For instance, the compound should be stored in a refrigerated environment to maintain its stability.

Biochemical Analysis

Biochemical Properties

Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of protease enzymes such as chymotrypsin, trypsin, and papain . These enzymes are crucial for protein digestion and various cellular processes. The compound interacts with the active sites of these enzymes, forming stable complexes that inhibit their activity. This inhibition can modulate various biochemical pathways, making this compound a valuable tool in biochemical research.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of protease enzymes, leading to altered protein degradation and processing within cells . This can impact cell signaling pathways that rely on proteolytic processing of signaling molecules. Additionally, changes in gene expression and cellular metabolism can result from the compound’s interaction with cellular enzymes and proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly protease enzymes. The compound binds to the active sites of these enzymes, forming stable complexes that inhibit their catalytic activity . This inhibition can lead to downstream effects on various biochemical pathways, including those involved in protein degradation and processing. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under refrigerated conditions, with a purity of 97% . Its stability may decrease over time, leading to potential degradation products that could affect its biochemical activity. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interaction with protease enzymes is a key aspect of its metabolic role . Additionally, it may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biochemical activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, ultimately influencing its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is a critical aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and its effects on cellular function.

properties

IUPAC Name |

methyl 1-methylbenzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-12-8-4-3-6(9(13)14-2)5-7(8)10-11-12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQRXXONGCAZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1422753.png)

![cis-Octahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B1422756.png)

![Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1422759.png)

![1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1422770.png)

![4-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1422771.png)